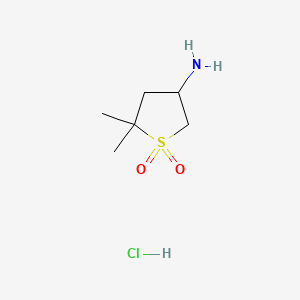
4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S It is a derivative of thiolane, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and two methyl groups attached to the thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride typically involves the reaction of 2,2-dimethylthiolane-1,1-dione with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the purification of raw materials, precise control of reaction parameters, and efficient isolation and purification of the final product to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkyl halides, acyl chlorides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiolane ring play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(aminomethyl)-1lambda6-thiolane-1,1-dione hydrochloride
- 4-amino-2,3,3-trimethyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride
- 3-(aminomethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride
Uniqueness
4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and two methyl groups on the thiolane ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H14ClNO2S |
|---|---|
Molekulargewicht |
199.70 g/mol |
IUPAC-Name |
5,5-dimethyl-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(2)3-5(7)4-10(6,8)9;/h5H,3-4,7H2,1-2H3;1H |
InChI-Schlüssel |
OCTHUXLSMJJMNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CS1(=O)=O)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



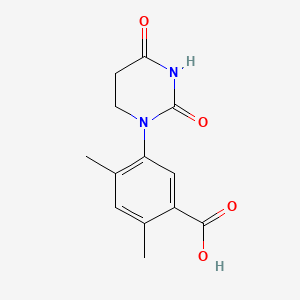

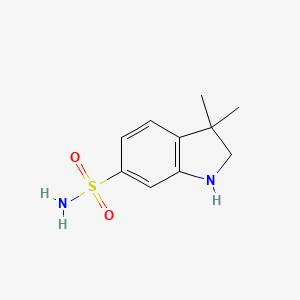

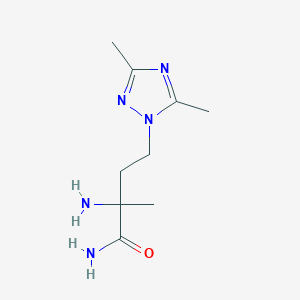
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)

![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
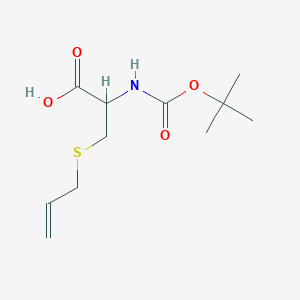
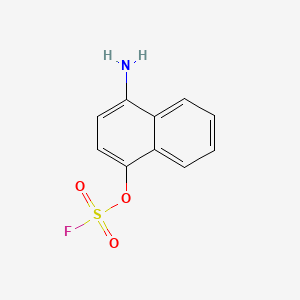

![Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13482390.png)
